

Orotaldehyde physical and chemical properties

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Compound of Interest

Compound Name: *Orotaldehyde*
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An In-depth Technical Guide to **Orotaldehyde**: Physical and Chemical Properties

Introduction

Orotaldehyde, also known as 6-formyluracil, is a heterocyclic aldehyde derived from the pyrimidine uracil.^[1] Its structure, which combines the reactive aldehyde functional group with the biologically significant uracil scaffold, makes it a compound of considerable interest in medicinal chemistry and organic synthesis.^[1] As a derivative of uracil, a fundamental component of RNA, **orotaldehyde** and its analogs are explored for various biochemical and pharmacological applications, including their potential as enzyme inhibitors or anticancer agents.^[1] This guide provides a comprehensive overview of the core physical and chemical properties of **orotaldehyde**, detailed experimental protocols, and its key reaction pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental properties of **orotaldehyde** are summarized below. These characteristics are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Source
IUPAC Name	1,2,3,4-Tetrahydro-2,4-dioxo-6-pyrimidinecarboxaldehyde	N/A
Synonyms	6-Formyluracil, Uracil-6-carboxaldehyde	[1]
CAS Number	36327-91-0	[1]
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[1]
Molecular Weight	140.1 g/mol	[1]
Appearance	Solid (Precipitates from solution upon cooling)	[1]
UV-Vis λ max	261 nm (hydrated form), 300 nm (anhydrous form)	[1]
Solubility	Soluble in hot water	[1]

Chemical Structure and Reactivity

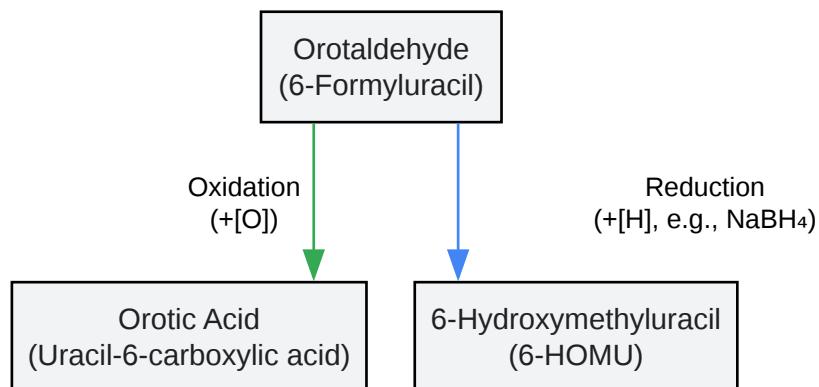
Orotaldehyde is classified as a heterocyclic aldehyde.[\[1\]](#) The core of its reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack, oxidation, and reduction.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its chemical behavior is also influenced by the uracil ring, a pyrimidine system with biological relevance.[\[1\]](#)

Key Reaction Pathways

The aldehyde group of **orotaldehyde** is the primary site for chemical transformations, providing synthetic routes to other functionalized uracil derivatives.[\[1\]](#)

- Oxidation: The aldehyde group is readily oxidized to yield the corresponding carboxylic acid, orotic acid (uracil-6-carboxylic acid).[\[1\]](#) This transformation is a standard reaction for aldehydes and is a key aspect of **orotaldehyde**'s chemical profile.[\[1\]](#) Orotic acid is a significant biological intermediate in the de novo biosynthesis of pyrimidine nucleotides.[\[1\]](#)

- Reduction: The formyl group can be selectively reduced to a primary alcohol, forming 6-hydroxymethyluracil (6-HOMU).^[1] This reaction requires careful selection of reagents to ensure chemoselectivity, as the C5=C6 double bond in the uracil ring is also a potential site for reduction.^[1] Mild reducing agents are preferred to avoid over-reduction.^[1]



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Caption: Key chemical transformations of **orotaldehyde**.

Experimental Protocols

Synthesis of Orotaldehyde via Oxidation of 6-Methyl Uracil

A well-established method for preparing **orotaldehyde** is the oxidation of 6-methyl uracil using selenium dioxide.^[1] This foundational method was reported by Zee-Chen and Cheng in 1967.

[\[1\]](#)

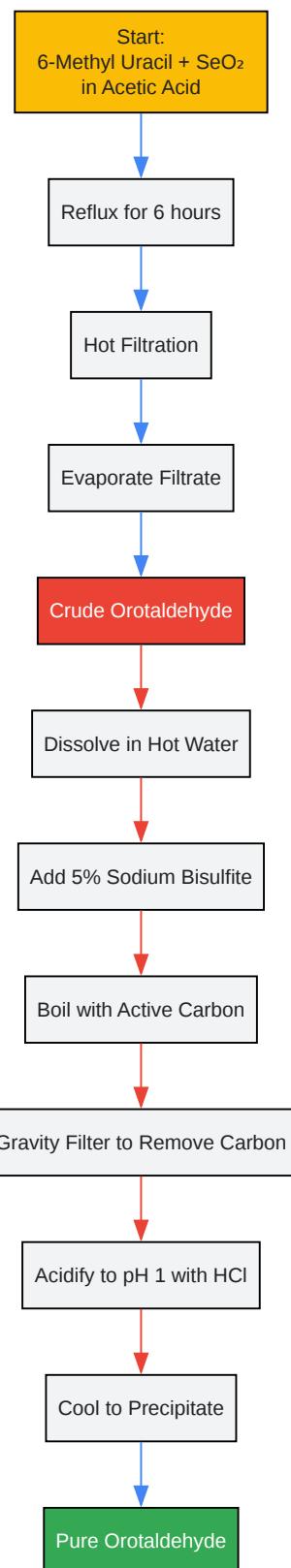
Materials:

- 6-methyl uracil (2.54 g)
- Selenium dioxide (2.66 g)
- Glacial acetic acid (60 mL)
- 5% Sodium bisulfite solution

- Active carbon
- Concentrated hydrochloric acid (HCl)

Procedure:

- Reaction: A mixture of 6-methyl uracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.[1]
- Initial Work-up: The hot reaction mixture is filtered to remove solid byproducts. The solvent is then evaporated from the filtrate to yield the crude **orotaldehyde**.[1]
- Purification: a. The crude product is dissolved in hot water (approx. 24 mL).[1] b. A 5% sodium bisulfite solution is added dropwise. This forms a reversible adduct with the aldehyde, a classic technique for purifying aldehydes.[1][4] c. The solution is boiled with active carbon for 10 minutes to decolorize it.[1] d. The mixture is filtered by gravity while hot to remove the carbon.[1] e. The filtrate is acidified to a pH of 1 using concentrated HCl.[1] f. Pure **orotaldehyde** precipitates from the solution upon cooling.[1]



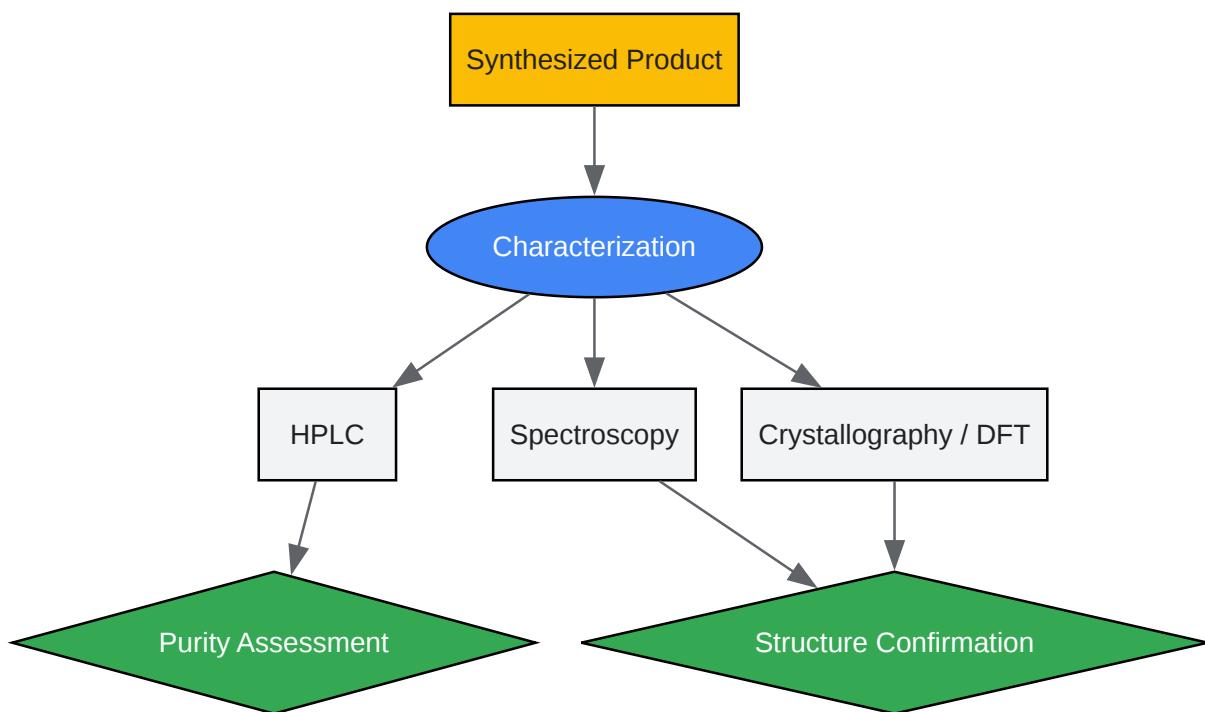
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Caption: Workflow for the synthesis and purification of **orotaldehyde**.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the characterization and purity assessment of synthesized **orotaldehyde**.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of **orotaldehyde** and related compounds.[\[1\]](#) Reversed-phase chromatography is commonly employed for polar, heterocyclic compounds like **orotaldehyde**.[\[1\]](#)
- Spectroscopy:
 - NMR (^1H and ^{13}C): Used to confirm the molecular structure, with the aldehyde proton typically showing a characteristic chemical shift around 9-10 ppm in the ^1H NMR spectrum.[\[1\]](#)
 - FT-IR: Helps in identifying functional groups, such as the C=O stretch of the aldehyde at approximately 1700 cm^{-1} .[\[1\]](#)
 - UV-Vis: Can be used for characterization, noting the difference in absorption maxima between the hydrated (261 nm) and anhydrous (300 nm) forms.[\[1\]](#)
 - Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.[\[1\]](#)
- Computational and Crystallographic Analysis: The crystal structure of **orotaldehyde** monohydrate has been determined by combining powder X-ray diffraction (PXRD) data with first-principles calculations like Density Functional Theory (DFT).[\[1\]](#) This approach provides detailed insights into the molecule's three-dimensional arrangement and hydrogen bonding networks.[\[1\]](#)



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Caption: Logical workflow for the analytical characterization of **orotaldehyde**.

Applications in Research

Orotaldehyde serves as a versatile intermediate in the synthesis of other biologically relevant molecules.^[1] It has been used as a building block for preparing 6-hydroxymethyluracil (6-HOMU) and more complex structures like porphyrins.^[1] Additionally, **orotaldehyde** and related 6-substituted uracil analogs have been investigated for their potential to inhibit angiogenesis, a critical process for tumor growth, making them candidates for further development as anticancer agents.^[1]

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